molecular formula C17H11F3N2O4 B4181500 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B4181500
M. Wt: 364.27 g/mol
InChI Key: UWJLPBACPZTCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses. 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A activates the Nrf2 pathway by binding to Keap1, a protein that negatively regulates Nrf2. This leads to the release of Nrf2, which translocates to the nucleus and activates the transcription of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
Biochemical and Physiological Effects
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces oxidative stress by increasing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has antiviral effects by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A has several advantages for use in lab experiments. It is stable and can be easily synthesized using commercially available starting materials. It has been shown to have low toxicity and is well-tolerated in preclinical models. However, one limitation of 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A. One area of research is the development of new formulations to improve its solubility in water. Another area of research is the optimization of its pharmacokinetic properties to improve its bioavailability. Additionally, further research is needed to investigate its potential use in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Finally, research is needed to investigate the potential side effects of 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A and its safety profile in humans.

Scientific Research Applications

3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A has been studied extensively for its potential therapeutic properties in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide A has been studied in preclinical models for its potential use in the treatment of inflammatory bowel disease, multiple sclerosis, and breast cancer. It has also been studied for its potential use in the treatment of viral infections such as influenza and herpes simplex virus.

properties

IUPAC Name

3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O4/c1-9-11-4-2-3-5-14(11)26-15(9)16(23)21-13-7-6-10(22(24)25)8-12(13)17(18,19)20/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLPBACPZTCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.